molecular formula C21H19N3O5S B5850991 N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide

N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide

Cat. No. B5850991
M. Wt: 425.5 g/mol
InChI Key: KEJVGPNKHAXOJY-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide, also known as BBMSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. BBMSH is a yellow crystalline powder that is synthesized through a multi-step process, which involves the reaction between 3-(benzyloxy)benzaldehyde and 4-methyl-3-nitrobenzenesulfonylhydrazide.

Mechanism of Action

The mechanism of action of N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the activity of certain anti-apoptotic proteins. N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammatory cells, N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In plants, N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has been shown to inhibit the activity of certain enzymes involved in plant growth and development.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide in lab experiments is its high potency and specificity. N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has been shown to have a high affinity for certain enzymes and signaling pathways, which makes it a useful tool for studying their function. However, one limitation of using N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide in lab experiments is its potential toxicity. N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has been shown to have cytotoxic effects on certain cell types, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide. One direction is to investigate its potential use as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its potential use as a herbicide in agriculture. Additionally, further research is needed to understand the mechanism of action of N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide and its potential toxicity. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide.

Synthesis Methods

The synthesis of N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide involves the reaction between 3-(benzyloxy)benzaldehyde and 4-methyl-3-nitrobenzenesulfonylhydrazide in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the final product N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide. The yield of N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.

Scientific Research Applications

N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has shown potential applications in various fields of scientific research. In medicine, N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has been investigated for its anti-cancer properties. Studies have shown that N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
In agriculture, N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has been investigated for its potential use as a herbicide. Studies have shown that N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide can effectively control the growth of weeds by inhibiting the activity of certain enzymes involved in plant growth and development.
In material science, N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has been studied for its potential use as a dye for solar cells. N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has been shown to have excellent light absorption properties, which could be useful in the development of efficient solar cells.

properties

IUPAC Name

4-methyl-3-nitro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-16-10-11-20(13-21(16)24(25)26)30(27,28)23-22-14-18-8-5-9-19(12-18)29-15-17-6-3-2-4-7-17/h2-14,23H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJVGPNKHAXOJY-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-methyl-3-nitrobenzenesulfonohydrazide

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